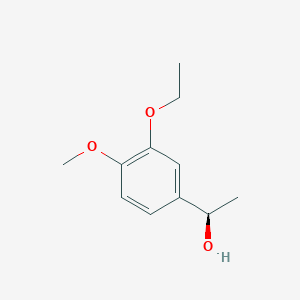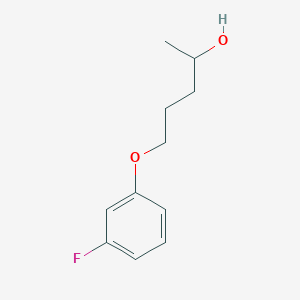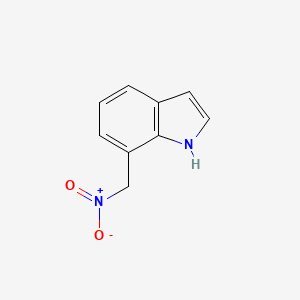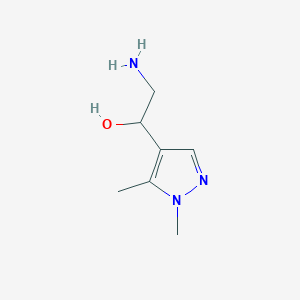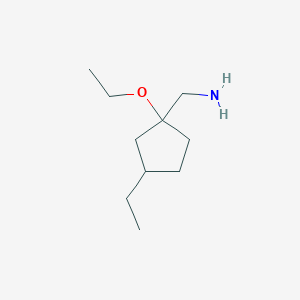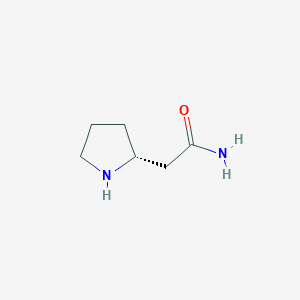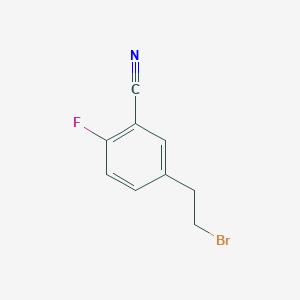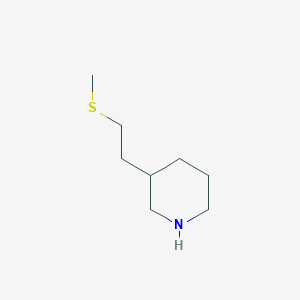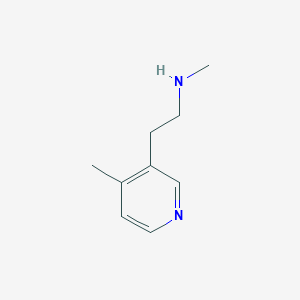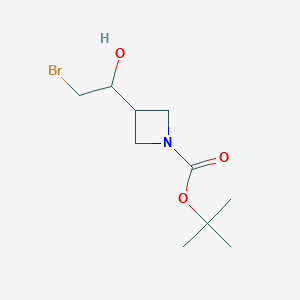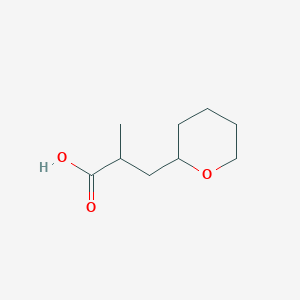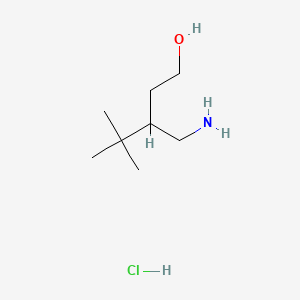
3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride is a chemical compound with a unique structure that includes an aminomethyl group attached to a dimethylpentanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethylpentan-1-ol and aminomethyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The reaction temperature is maintained at around 60-80°C.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial reactors and continuous flow systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted amines.
科学研究应用
3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, affecting their activity.
Pathways: It can modulate signaling pathways involved in cellular processes, such as neurotransmission or metabolic regulation.
相似化合物的比较
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
4-(Aminomethyl)-2,2-dimethylpentan-1-ol: Similar structure but different functional groups.
Uniqueness
3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C8H20ClNO |
|---|---|
分子量 |
181.70 g/mol |
IUPAC 名称 |
3-(aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H19NO.ClH/c1-8(2,3)7(6-9)4-5-10;/h7,10H,4-6,9H2,1-3H3;1H |
InChI 键 |
AEKATXKZIBNALV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(CCO)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


